
2'-Bromo-4'-fluoro-3'-hydroxyphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with a complex structure that includes bromine, fluorine, and chlorine atoms attached to a phenacyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactions. One common method involves the bromination of a precursor compound followed by fluorination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride
- 2’-Chloro-4’-fluoro-3’-hydroxyphenacyl chloride
- 2’-Bromo-4’-chloro-3’-hydroxyphenacyl chloride
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrClFO2 |
|---|---|
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
1-(2-bromo-4-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,13H,3H2 |
InChI-Schlüssel |
YILTWJQNZJXUNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
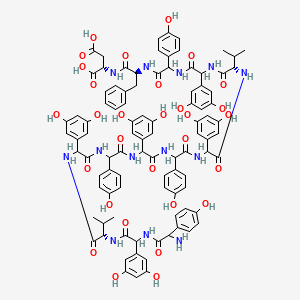
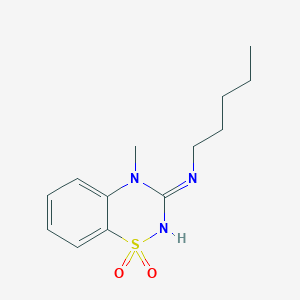
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
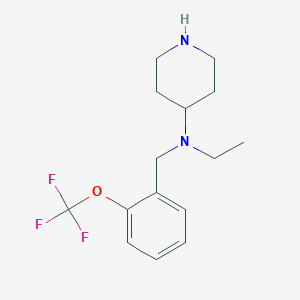

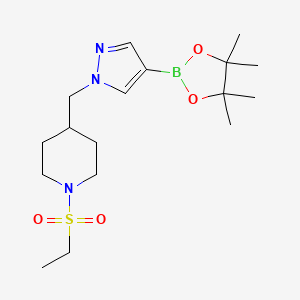

![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
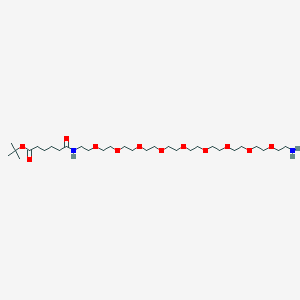
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
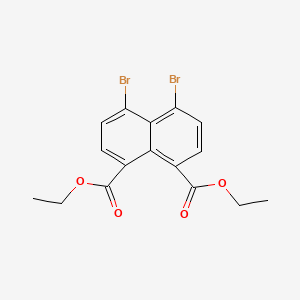

![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
